4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride
CAS No.: 284674-50-6
Cat. No.: VC7913092
Molecular Formula: C14H9ClF2N2O4S
Molecular Weight: 374.7 g/mol
* For research use only. Not for human or veterinary use.
![4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride - 284674-50-6](/images/structure/VC7913092.png)
Specification
CAS No. | 284674-50-6 |
---|---|
Molecular Formula | C14H9ClF2N2O4S |
Molecular Weight | 374.7 g/mol |
IUPAC Name | 4-[(4-chlorobenzoyl)carbamoylamino]-3-fluorobenzenesulfonyl fluoride |
Standard InChI | InChI=1S/C14H9ClF2N2O4S/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-12-6-5-10(7-11(12)16)24(17,22)23/h1-7H,(H2,18,19,20,21) |
Standard InChI Key | VODPVCKMGSNXMO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)F)Cl |
Canonical SMILES | C1=CC(=CC=C1C(=O)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)F)Cl |
Introduction
Chemical Identity and Structural Features
The molecular architecture of 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride comprises three distinct functional domains:
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Sulphonyl fluoride group (-SO₂F): Positioned at the 1-position of the benzene ring, this moiety confers electrophilic reactivity, enabling participation in nucleophilic substitution reactions .
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Fluorine substituent: Located at the 3-position, fluorine enhances metabolic stability and influences electronic distribution across the aromatic system .
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Urea-linked 4-chlorobenzoyl group: The 4-chlorobenzoyl fragment, connected via a carbonyl-urea bridge to the 4-position nitrogen, introduces steric bulk and potential hydrogen-bonding interactions .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₄H₉ClF₂N₂O₄S |
Molecular Weight | 374.75 g/mol |
IUPAC Name | 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride |
Substituent Positions | 1 (SO₂F), 3 (F), 4 (urea linkage) |
Synthesis and Manufacturing
While explicit synthetic routes for this compound remain undisclosed in public literature, retrosynthetic analysis suggests plausible pathways:
Sulphonyl Fluoride Formation
The sulphonyl fluoride group is typically introduced via Halex fluorination, where a sulphonyl chloride intermediate reacts with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) . For example:
This step likely occurs early in the synthesis to avoid side reactions with other functional groups .
Urea Linkage Construction
The urea bridge connecting the benzene ring to the 4-chlorobenzoyl group may form through a carbodiimide-mediated coupling between an aniline derivative and 4-chlorobenzoyl isocyanate :
Reaction conditions (e.g., temperature, solvent) would critically influence yield, with dichloromethane (DCM) or tetrahydrofuran (THF) serving as common media .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to exhibit limited aqueous solubility (<1 mg/mL) due to hydrophobic aryl groups, with enhanced solubility in polar organic solvents (e.g., DMSO, acetone) .
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Stability: The sulphonyl fluoride group is susceptible to hydrolysis under alkaline conditions, generating sulphonic acid derivatives :
Storage recommendations likely include anhydrous environments at -20°C .
Spectroscopic Characteristics
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